molecular formula C14H19NO2Si B8592466 ethyl 6-trimethylsilyl-1H-indole-2-carboxylate

ethyl 6-trimethylsilyl-1H-indole-2-carboxylate

Cat. No.: B8592466
M. Wt: 261.39 g/mol
InChI Key: CFJMUFODYJVMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-trimethylsilyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H19NO2Si and its molecular weight is 261.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO2Si

Molecular Weight

261.39 g/mol

IUPAC Name

ethyl 6-trimethylsilyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H19NO2Si/c1-5-17-14(16)13-8-10-6-7-11(18(2,3)4)9-12(10)15-13/h6-9,15H,5H2,1-4H3

InChI Key

CFJMUFODYJVMCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.17 g (0.16 mmol) of the dirhodium heptafluorobutyrate dimer complex is added to a solution of 1.0 g (3.14 mmol) of ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate obtained in stage 1.1, in 20 ml of dry toluene, maintained under an inert atmosphere. The reaction mixture is then stirred for 12 h at 70° C. After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution being carried out with ethyl acetate. The filtrate is subsequently concentrated under reduced pressure. The residue is purified by silica gel column chromatography, elution being carried out with a mixture of heptane and dichloromethane. 0.61 g of the expected product is isolated in the form of a beige powder.
Name
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
dirhodium heptafluorobutyrate
Quantity
0.17 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.